4-(5-Pyrimidinylamino)benzonitrile

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

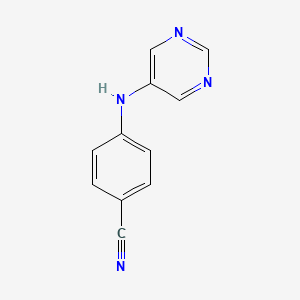

Structure

2D Structure

Propiedades

IUPAC Name |

4-(pyrimidin-5-ylamino)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N4/c12-5-9-1-3-10(4-2-9)15-11-6-13-8-14-7-11/h1-4,6-8,15H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZGBIRFTZMNBSP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C#N)NC2=CN=CN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Significance of Pyrimidine Benzonitrile Hybrid Systems in Contemporary Chemical Science

The pyrimidine (B1678525) ring is a fundamental heterocyclic scaffold found in the building blocks of life, namely DNA and RNA, making its derivatives readily interactive with biological systems. nih.govnih.gov This inherent bio-compatibility has established the pyrimidine core as a "privileged scaffold" in medicinal chemistry. nih.govtandfonline.com When hybridized with a benzonitrile (B105546) group, the resulting system exhibits a unique combination of properties. The pyrimidine moiety, an electron-rich aromatic heterocycle, offers multiple points for hydrogen bonding, a critical interaction in biological recognition processes. mdpi.comnih.gov The benzonitrile group, on the other hand, provides a rigid, planar structure and a polar nitrile functional group that can participate in various chemical transformations and interactions.

The synergy between these two components has led to the exploration of pyrimidine-benzonitrile hybrids in various fields. In medicinal chemistry, these systems are investigated for their potential as inhibitors of protein kinases, enzymes that play a crucial role in cell signaling and are often dysregulated in diseases like cancer. nih.govnih.gov The pyrimidine core can act as a "hinge-binder," interacting with the backbone of the kinase, while the benzonitrile portion can be modified to achieve selectivity and potency. nih.gov Beyond medicine, the electronic properties of these hybrid systems make them candidates for applications in materials science, such as in the development of dyes and other functional organic compounds. ontosight.ai

Scope and Research Focus on 4 5 Pyrimidinylamino Benzonitrile and Its Analogs

Strategic Approaches to Pyrimidinylamino Linkage Formation

The formation of the C-N bond between the pyrimidine and benzonitrile moieties is a key step in the synthesis of the target compound. Several strategic approaches have been developed to achieve this transformation efficiently.

Nucleophilic Aromatic Substitution Reactions on Halogenated Pyrimidines

Nucleophilic aromatic substitution (SNAr) is a widely employed method for the formation of the pyrimidinylamino linkage. youtube.comnih.gov This approach typically involves the reaction of a halogenated pyrimidine with 4-aminobenzonitrile (B131773). The reactivity of halopyrimidines is influenced by the position of the halogen and the presence of other substituents on the pyrimidine ring. youtube.comnih.gov

The reaction often requires heating and can be facilitated by the use of a base. youtube.com For instance, the reaction of 2-chloropyrimidine (B141910) with an amine can be carried out at elevated temperatures to yield the corresponding 2-aminopyrimidine (B69317) derivative. youtube.com The mechanism of SNAr on pyridinium (B92312) ions has been studied, revealing that the reaction can proceed through different pathways depending on the leaving group. nih.govrsc.org For example, with good leaving groups like chloride, bromide, and iodide, a concerted E2 mechanism is proposed, while for poorer leaving groups like fluoride, an E1cB-like mechanism may be operative. nih.gov

Recent advancements have focused on developing greener and more efficient SNAr protocols. The use of polyethylene (B3416737) glycol (PEG-400) as a solvent has been shown to be an effective and environmentally friendly alternative for the nucleophilic substitution of various nitrogen-containing fused heterocycles. nih.gov

Amidation and C-N Coupling Protocols for Benzonitrile Attachment

Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, have emerged as powerful tools for the formation of C-N bonds. wikipedia.orgyoutube.com This reaction allows for the coupling of an aryl halide (or triflate) with an amine in the presence of a palladium catalyst and a base. wikipedia.orgyoutube.com The development of specialized phosphine (B1218219) ligands, such as those developed by the Buchwald group, has significantly expanded the scope and efficiency of this transformation. youtube.com These bulky, electron-rich ligands stabilize the palladium catalyst and facilitate the key steps of the catalytic cycle, including oxidative addition and reductive elimination. youtube.com

The Buchwald-Hartwig amination has been successfully applied to the synthesis of various pyrimidine derivatives. researchgate.net For example, 2,4,6-trichloropyrimidine (B138864) can undergo sequential C-N bond formations with different amines using this methodology. researchgate.net The reaction mechanism involves the oxidative addition of the aryl halide to a Pd(0) species, followed by coordination of the amine, deprotonation, and reductive elimination to form the desired product. wikipedia.org

Functionalization and Diversification Strategies for the Pyrimidine Moiety

The pyrimidine ring offers multiple positions for functionalization, allowing for the synthesis of a diverse range of analogs. nih.gov Electrophilic substitution reactions, such as halogenation and nitration, can be used to introduce substituents onto the pyrimidine core. growingscience.com

Furthermore, the pyrimidine ring can be constructed through various cyclization strategies. One common method involves the condensation of a 1,3-dicarbonyl compound with an amidine. youtube.com The Biginelli reaction, a one-pot multicomponent reaction, provides an efficient route to dihydropyrimidines, which can be subsequently oxidized to pyrimidines. mdpi.com

Recent research has also explored C-H functionalization as a direct method for introducing substituents onto the pyrimidine ring, offering a more atom-economical approach compared to traditional cross-coupling reactions. researchgate.net For instance, a method for the C2-selective amination of pyrimidines has been developed, which proceeds through a pyrimidinyl iminium salt intermediate. researchgate.net

Substituent Effects on Reaction Pathways and Synthetic Yields

The electronic and steric properties of substituents on both the pyrimidine and benzonitrile rings can significantly influence reaction pathways and yields. In nucleophilic aromatic substitution reactions, electron-withdrawing groups on the pyrimidine ring generally increase its reactivity towards nucleophiles. rsc.org The position of the substituent also plays a crucial role in directing the regioselectivity of the reaction. mdpi.com

In Buchwald-Hartwig amination, the nature of the substituents on the aryl halide and the amine can affect the rate and efficiency of the coupling. nih.gov For example, the presence of electron-donating or electron-withdrawing groups can alter the electronic properties of the coupling partners, thereby influencing the catalytic cycle. nih.gov Structure-activity relationship studies have shown that the presence of specific substituents, such as halogens, can be critical for biological activity. nih.gov

Environmentally Conscious and Process Intensification Approaches in Synthesis

There is a growing emphasis on developing environmentally friendly and sustainable synthetic methods in chemistry. rasayanjournal.co.innih.gov This includes the use of greener solvents, catalysts, and energy sources. rasayanjournal.co.innih.govresearchgate.netresearchgate.net Microwave-assisted synthesis and ultrasound irradiation have been shown to accelerate reaction rates and improve yields in the synthesis of pyrimidine derivatives, often under solvent-free or milder conditions. rasayanjournal.co.inresearchgate.net

Process intensification, which aims to make chemical processes smaller, safer, and more efficient, is another key aspect of green chemistry. numberanalytics.com This can be achieved through the use of microreactors, flow chemistry, and multicomponent reactions. rasayanjournal.co.innumberanalytics.com For instance, a vortex fluidic device has been used for the transition-metal-free synthesis of pyrimidine and quinoxaline (B1680401) analogues at room temperature, offering a more sustainable alternative to traditional methods. researchgate.net

Below is a data table summarizing various synthetic approaches for pyrimidine derivatives:

| Reaction Type | Reactants | Catalyst/Reagent | Key Features |

| Nucleophilic Aromatic Substitution | Halogenated Pyrimidine, Amine | Base, Heat | Widely applicable, reactivity dependent on substituents. youtube.comnih.gov |

| Buchwald-Hartwig Amination | Aryl Halide, Amine | Palladium Catalyst, Phosphine Ligand, Base | High efficiency and broad scope for C-N bond formation. wikipedia.orgyoutube.com |

| Biginelli Reaction | Aldehyde, β-Ketoester, Urea/Thiourea | Acid or Lewis Acid Catalyst | One-pot, multicomponent reaction for dihydropyrimidines. mdpi.com |

| C-H Functionalization | Pyrimidine, Aminating Agent | Various | Direct introduction of functional groups, atom-economical. researchgate.net |

| Microwave-Assisted Synthesis | Various | None or Catalyst | Accelerated reaction rates, improved yields. rasayanjournal.co.in |

| Ultrasound Irradiation | Various | None or Catalyst | Enhanced reaction rates under mild conditions. researchgate.net |

Impact of Substituent Variations on Molecular Recognition

The molecular architecture of this compound offers several points for chemical modification, each with the potential to significantly alter its biological activity. These include the benzonitrile ring, the pyrimidine core, and the amino linker that connects these two aromatic systems.

Modifications on the Benzonitrile Ring

The benzonitrile moiety is a key feature of this compound, with the nitrile group often playing a crucial role in binding to target proteins. Research on related compounds, such as pyrimidine-5-carbonitrile derivatives, has shown that the electronic nature and position of substituents on the phenyl ring can dramatically affect activity. For instance, in a series of pyrimidine-5-carbonitrile derivatives designed as dual EGFR/COX-2 inhibitors, the presence and position of electron-withdrawing or electron-donating groups on the phenyl ring attached to the pyrimidine core were found to be critical for their anticancer activity. nih.gov While direct studies on this compound are limited, it can be inferred that modifications to its benzonitrile ring would similarly modulate its biological profile.

Derivatization at the Pyrimidine Core

The following table summarizes the impact of substitutions on the pyrimidine ring based on findings from related pyrimidine derivatives.

| Substitution Position | Substituent | Observed Effect on Activity | Reference |

| 2-position | Dimethylamino | Enhanced fungicidal activity | researchgate.net |

| 4-position | Hydroxyl | Present in a known bioactive analog | |

| 4-position | Phenoxy | Good fungicidal activity | researchgate.net |

| 5-position | Methyl | Diminished fungicidal activity | researchgate.net |

Influence of the Amino Linker Geometry and Flexibility

Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov These models can then be used to predict the activity of new, unsynthesized compounds.

QSAR studies on related heterocyclic compounds, such as pyrrolopyrimidine derivatives, have successfully identified key molecular descriptors that correlate with their inhibitory activity against targets like Bruton's tyrosine kinase (BTK). nih.gov For instance, both multiple linear regression (MLR) and artificial neural network (ANN) models have been developed to predict the half-maximal inhibitory concentration (pIC50) values. nih.gov Similarly, 3D-QSAR studies on 4-aminoquinoline-1,3,5-triazines as inhibitors of Plasmodium falciparum dihydrofolate reductase have provided insights into the molecular determinants of their binding. ugm.ac.id

A hypothetical QSAR study on this compound derivatives could involve the calculation of various molecular descriptors, such as:

| Descriptor Type | Examples | Potential Impact on Activity |

| Electronic | Dipole moment, Partial charges | Influence on electrostatic interactions |

| Steric | Molecular volume, Surface area | Impact on binding site complementarity |

| Hydrophobic | LogP | Role in membrane permeability and hydrophobic interactions |

| Topological | Connectivity indices | Relationship with molecular shape and branching |

By developing a robust QSAR model, researchers could prioritize the synthesis of novel this compound analogs with enhanced predicted activity.

Conformational Analysis and its Correlation with Biological Activity

Conformational analysis aims to understand the three-dimensional arrangement of atoms in a molecule and how this conformation influences its biological function. The relative orientation of the benzonitrile and pyrimidine rings in this compound is likely a critical factor for its biological activity.

Studies on other flexible molecules have shown a strong correlation between their preferred conformation and their activity. For example, in a series of enkephalin analogs, conformational calculations were used to study their spatial structure and relate it to their analgesic activity. nih.gov Similarly, the conformational analysis of tetrapeptide analogs revealed that the separation between two aromatic rings was a key determinant for their bioactivity. nih.gov

For this compound, computational methods such as molecular mechanics and quantum mechanics can be employed to determine the low-energy conformations. The key dihedral angle between the plane of the benzonitrile ring and the plane of the pyrimidine ring would be a crucial parameter to investigate. It is hypothesized that a specific range of this dihedral angle is required for optimal interaction with its biological target. Experimental techniques like X-ray crystallography and NMR spectroscopy could then be used to validate the predicted conformations of active analogs.

Molecular Recognition and Mechanistic Elucidation Studies

Ligand-Target Binding Interactions at the Atomic Level

The efficacy of 4-(5-Pyrimidinylamino)benzonitrile derivatives as enzyme inhibitors is fundamentally rooted in their ability to form stable complexes with their target proteins. These interactions are a composite of various non-covalent forces, including hydrogen bonds, hydrophobic interactions, and π-stacking, which collectively determine the binding affinity and specificity of the ligand.

Characterization of Hydrogen Bonding Networks

Hydrogen bonds are pivotal in the molecular recognition of this compound by its target kinases. The pyrimidine (B1678525) and benzonitrile (B105546) moieties of the scaffold are rich in hydrogen bond donors and acceptors, enabling a network of interactions with the amino acid residues in the enzyme's active site.

The nitrogen atoms of the pyrimidine ring and the secondary amine linker are key hydrogen bond acceptors and donors, respectively. These groups frequently form hydrogen bonds with the backbone amide groups of the hinge region of kinases, a critical interaction for the anchoring of ATP-competitive inhibitors. nih.gov For instance, aminopyrimidine scaffolds can form hydrogen bonds with amino acid residues in the hinge region of kinases like Aurora kinase and Polo-like kinase. nih.gov The benzonitrile group, while primarily involved in other types of interactions, can also participate in weaker C-H...N hydrogen bonds.

Table 1: Potential Hydrogen Bonding Interactions of this compound in a Kinase Active Site

| Functional Group of Ligand | Potential H-Bonding Partner in Kinase | Type of Interaction |

| Pyrimidine Ring Nitrogens | Backbone Amide N-H (Hinge Region) | Hydrogen Bond Acceptor |

| Amino Linker (N-H) | Backbone Carbonyl Oxygen (Hinge Region) | Hydrogen Bond Donor |

| Nitrile Group (C≡N) | Backbone or Side Chain C-H | Weak Hydrogen Bond Acceptor |

Analysis of Hydrophobic and π-Stacking Interactions

Beyond hydrogen bonding, the aromatic nature of the this compound scaffold facilitates significant hydrophobic and π-stacking interactions within the kinase active site. These interactions are crucial for enhancing binding affinity and selectivity.

The phenyl ring of the benzonitrile group and the pyrimidine ring can engage in hydrophobic interactions with nonpolar amino acid residues lining the ATP-binding pocket. Furthermore, these aromatic rings are well-suited for π-stacking interactions with the aromatic side chains of residues such as phenylalanine, tyrosine, and tryptophan. In some kinase inhibitors, a meta-disubstituted phenyl ring linked to a pyrimidine ring occupies a hydrophobic pocket of the ATP binding site. mdpi.com The concept of π-cation interactions, where the electron-rich π system of the aromatic rings interacts with positively charged amino acid residues like lysine (B10760008) or arginine, may also contribute to the binding affinity. nih.gov

Enzyme Inhibition Mechanisms of 4-(Pyrimidinylamino)benzonitrile Derivatives

Derivatives of the this compound scaffold can exhibit various modes of enzyme inhibition, which dictate their pharmacological effects. These mechanisms are primarily classified as competitive, uncompetitive, and non-competitive inhibition, with the possibility of allosteric modulation.

Competitive Inhibition Modalities

Many kinase inhibitors based on the pyrimidine scaffold, including derivatives of this compound, function as ATP-competitive inhibitors. nih.gov This is due to the structural similarity of the pyrimidine core to the adenine (B156593) ring of ATP, allowing these inhibitors to bind to the ATP-binding site of kinases. nih.gov By occupying this site, they directly compete with the endogenous substrate, ATP, thereby preventing the phosphorylation of target proteins. Several pyrimidine derivatives, such as those targeting Aurora and Polo-like kinases, have been shown to act as ATP-competitive inhibitors. nih.gov

Uncompetitive and Non-Competitive Inhibition Phenomena

While competitive inhibition is a common mechanism, derivatives of this compound may also exhibit other modes of inhibition. In uncompetitive inhibition, the inhibitor binds only to the enzyme-substrate complex, not to the free enzyme. wikipedia.orgyoutube.comlibretexts.org This type of inhibition becomes more effective at higher substrate concentrations. Some pyrimidine derivatives have been reported to act through a mixed inhibition mechanism, and in specific cases, an uncompetitive mechanism. acs.org

Non-competitive inhibition, on the other hand, involves the inhibitor binding to a site other than the active site (an allosteric site), causing a conformational change that reduces the enzyme's catalytic efficiency without preventing substrate binding. nih.govkhanacademy.org This mode of inhibition affects the Vmax of the enzymatic reaction but not the Km. While less common for this scaffold, the potential for non-competitive inhibition cannot be ruled out, as the binding of a ligand to an allosteric site can induce conformational changes that are transmitted to the active site.

Allosteric Modulation by Pyrimidinylamino Benzonitrile Scaffolds

Allosteric modulation represents a sophisticated mechanism of enzyme regulation where a ligand binds to a site distinct from the active site, known as an allosteric site, and modulates the enzyme's activity. nih.gov This can result in either positive allosteric modulation (PAM), enhancing the enzyme's function, or negative allosteric modulation (NAM), inhibiting it. The pyrimidine scaffold has been identified in compounds that act as allosteric modulators for various targets, including kinases and G-protein coupled receptors. nih.govnih.gov

The this compound scaffold, with its potential to be chemically modified at various positions, presents opportunities for the design of allosteric modulators. By targeting allosteric sites, these compounds could offer higher selectivity and a more nuanced control over enzyme activity compared to traditional active site inhibitors.

Table 2: Summary of Enzyme Inhibition Mechanisms

| Inhibition Type | Binding Site of Inhibitor | Effect on Enzyme |

| Competitive | Active Site | Prevents substrate binding |

| Uncompetitive | Enzyme-Substrate Complex | Stabilizes the ES complex, preventing product release |

| Non-Competitive | Allosteric Site | Reduces catalytic efficiency without affecting substrate binding |

| Allosteric | Allosteric Site | Modulates enzyme activity (enhances or inhibits) |

Receptor Binding Affinity and Selectivity Profiling

Comprehensive screening of this compound against a wide array of receptors and kinases is crucial to understanding its biological activity and potential off-target effects. However, detailed public domain data regarding the specific receptor binding affinities and broad-panel kinase selectivity for this compound is not currently available.

In the broader context of pyrimidine derivatives, related compounds have been investigated for their kinase inhibitory potential. For instance, various aminopyrimidine derivatives have been evaluated against kinases such as Polo-like kinase 1 (PLK1), Bromodomain-containing protein 4 (BRD4), and IκB kinase β (IKKβ). These studies often report inhibitory concentrations (IC₅₀ values) to quantify potency and selectivity. However, without specific experimental data for this compound, any discussion of its binding affinity and selectivity profile would be speculative.

Kinetic Analysis of Molecular Association and Dissociation

Presently, there is a lack of publicly accessible studies that have performed a detailed kinetic analysis of the molecular association and dissociation of this compound with any specific biological target. Such studies, often conducted using techniques like surface plasmon resonance (SPR), are essential for a complete mechanistic understanding. While research on other pyrimidine and aminopyridine-based inhibitors has sometimes included kinetic data, this information cannot be extrapolated to this compound.

Advanced Computational and Theoretical Chemistry Applications

Molecular Docking Methodologies for Binding Mode Prediction

Molecular docking is a cornerstone of computational drug design, utilized to predict the preferred orientation of a ligand when bound to a target protein. mdpi.com This method evaluates the binding affinity and interaction patterns, offering critical insights for structure-based drug design. For derivatives of 4-(5-pyrimidinylamino)benzonitrile, which are often investigated as kinase inhibitors, docking studies can elucidate the key interactions within the ATP-binding site of a target kinase.

Research Findings: In studies involving similar pyrimidine-based compounds, molecular docking has been instrumental in identifying crucial binding interactions. For instance, docking of various pyrimidine (B1678525) derivatives into the B-cell lymphoma 2 (Bcl-2) protein revealed key interactions with amino acid residues such as SER 60, ARG 129, and GLU 136. mdpi.com Similarly, docking of pyrazolo[3,4-d]pyrimidine derivatives into the PI3K/mTOR pathway has identified compounds with high binding affinities, indicated by favorable docking scores. nih.gov These studies typically show that the pyrimidine core forms essential hydrogen bonds with the hinge region of the kinase, while the benzonitrile (B105546) moiety can extend into a hydrophobic pocket, forming van der Waals and pi-stacking interactions.

Interactive Data Table: Representative Docking Scores of Pyrimidine Analogs against Kinase Targets

| Compound Class | Target Protein | Docking Score (kcal/mol) | Key Interacting Residues |

| Pyrazolo[3,4-d]pyrimidine Derivative 6 | PI3K/mTOR | -10.6 | Not Specified |

| Pyrazolo[3,4-d]pyrimidine Derivative 12 | PI3K/mTOR | -10.7 | Not Specified |

| Pyrimidine Derivative 5 | Bcl-2 | -5.88 | ARG 129 (pi-cation) |

| Thiazole Derivative 10 | Dihydropteroate Synthase | -8.90 | Asn11, His241, Asp84 |

| Thiazole Derivative 11 | KPC-2 Carbapenemase | -8.40 | Not Specified |

Note: The data presented are for structurally related pyrimidine and heterocyclic compounds to illustrate the application and typical results of molecular docking studies.

Molecular Dynamics Simulations for Conformational Landscape Exploration

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the system over time. MD simulations track the movements of atoms and molecules, providing a detailed picture of the conformational landscape of both the ligand and the protein. nih.gov This technique is crucial for assessing the stability of the predicted binding pose, understanding the role of solvent molecules, and observing conformational changes that may occur upon ligand binding.

Research Findings: MD simulations performed on related 2-anilino-4-(thiazol-5-yl)-pyrimidines complexed with Cyclin-Dependent Kinase 2 (CDK2) have been used to investigate the structural basis of inhibitor selectivity. nih.gov These simulations can reveal subtle differences in the dynamic behavior of the protein-ligand complex that contribute to binding affinity and specificity. nih.gov For this compound, MD simulations would be employed to validate docking results, ensuring the stability of key hydrogen bonds and hydrophobic interactions over several nanoseconds of simulation time. The root-mean-square deviation (RMSD) of the ligand and protein backbone atoms are common metrics used to assess the stability of the complex during the simulation. samipubco.com

Interactive Data Table: Parameters from a Hypothetical MD Simulation of a this compound-Kinase Complex

| Simulation Parameter | Value/Observation | Significance |

| Simulation Time | 100 ns | Allows for sufficient sampling of conformational space. |

| Ligand RMSD | < 2.0 Å | Indicates the ligand remains stably bound in the active site. |

| Protein Backbone RMSD | < 3.0 Å | Suggests the overall protein structure is stable. |

| Key Hydrogen Bonds | Maintained > 90% of simulation time | Confirms the stability of crucial ligand-protein interactions. |

Note: This table represents typical expected outcomes from an MD simulation and is for illustrative purposes.

Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity

Quantum mechanical (QM) calculations, particularly Density Functional Theory (DFT), provide a highly accurate description of the electronic structure of a molecule. nih.gov These methods are used to calculate a variety of molecular properties, including optimized geometry, electrostatic potential, and frontier molecular orbitals (HOMO and LUMO). nih.gov For this compound, QM calculations can offer insights into its chemical reactivity, dipole moment, and the nature of its intramolecular interactions.

Research Findings: QM studies on related benzonitrile derivatives have been used to analyze the molecular geometry and vibrational frequencies. nih.gov The calculated electrostatic potential map can identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, which is critical for understanding its interaction with biological targets. nih.gov The energies of the HOMO and LUMO orbitals and the resulting energy gap are important descriptors of molecular reactivity and stability. nih.gov

Interactive Data Table: Hypothetical QM-Calculated Properties for this compound

| Property | Calculated Value | Interpretation |

| Ground State Energy | -2271.46 a.u. (example value) | A measure of the molecule's total electronic energy. |

| Dipole Moment | 8.95 Debye (example value) | Indicates the overall polarity of the molecule. |

| HOMO Energy | -6.5 eV | Relates to the molecule's ability to donate electrons. |

| LUMO Energy | -1.2 eV | Relates to the molecule's ability to accept electrons. |

| HOMO-LUMO Gap | 5.3 eV | An indicator of chemical stability and reactivity. |

Note: The values are illustrative, based on findings for a complex benzonitrile derivative, to demonstrate the type of data generated from QM calculations. nih.gov

Free Energy Perturbation (FEP) and Thermodynamic Integration (TI) for Binding Energy Prediction

Free Energy Perturbation (FEP) and Thermodynamic Integration (TI) are rigorous computational methods used to calculate the relative binding free energies of a series of related ligands to a common protein target. rutgers.edu These alchemical free energy calculations simulate a non-physical pathway that "mutates" one ligand into another within the binding site and in solution. uiuc.edu The difference between the free energy changes for these two transformations yields the relative binding free energy, which can be directly compared with experimental data. rutgers.edu

Research Findings: FEP and TI have become increasingly important in lead optimization, enabling the prospective prediction of ligand potency. rutgers.edu For a series of analogs based on the this compound scaffold, these methods could be used to predict the impact of substituting different chemical groups on the benzonitrile or pyrimidine rings. For example, one could calculate the change in binding free energy when a hydrogen atom on the benzonitrile ring is replaced with a fluorine or a methyl group. These predictions help prioritize the synthesis of the most promising compounds. The accuracy of these methods is often within 1 kcal/mol of experimental values when using modern force fields and sufficient sampling. rutgers.edu

Interactive Data Table: Illustrative FEP Calculation for a Scaffold Modification

| Transformation | Calculated ΔΔG (kcal/mol) | Predicted Impact on Affinity |

| Ligand A (R=H) -> Ligand B (R=F) | -1.2 | Favorable; increased binding affinity |

| Ligand A (R=H) -> Ligand C (R=CH3) | +0.5 | Unfavorable; decreased binding affinity |

| Ligand A (R=H) -> Ligand D (R=OCH3) | -0.8 | Favorable; increased binding affinity |

Note: This table provides a hypothetical example of results from an FEP study to illustrate its application in guiding medicinal chemistry efforts.

Machine Learning and Artificial Intelligence in Molecular Design

Machine learning (ML) and artificial intelligence (AI) are revolutionizing molecular design by learning from vast datasets of chemical information. nih.gov Generative models, such as variational autoencoders (VAEs) and generative adversarial networks (GANs), can design novel molecules with desired properties. nih.gov Predictive models, based on algorithms like random forests or graph neural networks, can predict various properties, including bioactivity, solubility, and toxicity, for new or existing molecules. nih.gov

Research Findings: For a scaffold like this compound, ML models can be trained on known kinase inhibitors to generate new, synthetically accessible analogs with a high probability of being active against a specific target. nih.gov Perturbation-based approaches in the latent space of a generative model allow for the targeted modification of a known inhibitor to optimize its properties. nih.gov Furthermore, ML models can be used to predict molecular properties for large virtual libraries of compounds, enabling the efficient screening of millions of potential drug candidates before any synthesis is undertaken. nih.gov

Interactive Data Table: Application of ML in Designing Novel Analogs

| ML Model Type | Application | Example Output |

| Generative Model (VAE) | Design of novel kinase inhibitors | Generation of 10,000 new molecules with pyrimidine cores. |

| Predictive Model (GNN) | Prediction of kinase inhibitory activity | Predicted IC50 values for a virtual library of designed compounds. |

| Predictive Model (Random Forest) | Classification of ADMET properties | Prediction of high/low aqueous solubility for novel analogs. |

Note: This table illustrates the various roles that machine learning and AI can play in the design and evaluation of new molecules based on a core scaffold.

Applications and Biological Relevance in Chemical Biology

Development of Enzyme Inhibitors Based on 4-(Pyrimidinylamino)benzonitrile Scaffolds

The inherent structural features of 4-(5-pyrimidinylamino)benzonitrile have made it a privileged scaffold in the design of enzyme inhibitors. By modifying different positions on the pyrimidine (B1678525) and benzonitrile (B105546) rings, researchers have successfully created potent and selective inhibitors for a range of enzymes implicated in various diseases.

Reverse Transcriptase Inhibition (e.g., HIV-1 RT NNRTIs)

The this compound core is a key component in a class of non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV-1. nih.govyoutube.comnih.gov These inhibitors are allosteric, meaning they bind to a site on the reverse transcriptase enzyme—the NNRTI binding pocket (NNIBP)—that is distinct from the active site where the natural substrate binds. nih.gov This binding induces a conformational change in the enzyme, rendering it inactive and thus halting the conversion of viral RNA to DNA, a crucial step in the HIV life cycle. youtube.com

Second-generation NNRTIs, such as those from the diarylpyrimidine (DAPY) family, have demonstrated improved effectiveness against drug-resistant strains compared to earlier NNRTIs. nih.gov However, the emergence of resistance mutations, like the common E138K mutation, remains a challenge. nih.gov To address this, novel diarylpyrimidine derivatives have been designed to occupy both the classic NNIBP and a newly identified "NNRTI Adjacent" binding site. nih.gov Several of these compounds have shown potent activity against wild-type HIV-1 and various mutant strains. nih.gov

Table 1: Examples of Diarylpyrimidine Derivatives as HIV-1 NNRTIs

| Compound | Target | Activity | Reference |

| Rilpivirine | HIV-1 Reverse Transcriptase | Second-generation NNRTI with improved resistance profile. nih.gov | nih.gov |

| Etravirine | HIV-1 Reverse Transcriptase | Second-generation NNRTI from the diarylpyrimidine family. nih.gov | nih.gov |

| Diarylpyrimidine Derivatives (e.g., 20, 27, 31-34) | HIV-1 Reverse Transcriptase | Potent inhibitors targeting the NNIBP and "NNRTI Adjacent" site. nih.gov | nih.gov |

Kinase Inhibition (e.g., Tyrosine Kinases, Plasmodial Kinases)

The versatility of the this compound scaffold extends to the development of kinase inhibitors. Kinases are a large family of enzymes that play critical roles in cell signaling, and their dysregulation is implicated in many diseases, including cancer and malaria. nih.govmdpi.com

In the context of cancer, derivatives of this scaffold have been explored as inhibitors of tyrosine kinases, such as the epidermal growth factor receptor (EGFR). nih.gov Mutations in EGFR can lead to drug resistance in non-small cell lung cancer. Researchers have designed and synthesized 2-aminopyrimidine (B69317) derivatives that show significant activity against the resistant EGFRC797S mutant. nih.gov

Furthermore, this scaffold has been instrumental in the development of inhibitors for plasmodial kinases, which are essential for the survival of the malaria parasite, Plasmodium falciparum. nih.govmdpi.comacs.org By targeting kinases like PfGSK3 and PfPK6, researchers aim to develop new antimalarial drugs with novel mechanisms of action to combat drug resistance. acs.org A series of 2,4-dianilinopyrimidines have been identified as inhibitors of multiple P. falciparum kinases, including PfARK1, PfARK3, PfNEK3, PfPK9, and PfPKB. malariaworld.org

Table 2: Examples of 4-(Pyrimidinylamino)benzonitrile-Based Kinase Inhibitors

| Compound Class | Target Kinase(s) | Therapeutic Area | Reference |

| 2-Aminopyrimidine derivatives | EGFRC797S | Non-small cell lung cancer | nih.gov |

| Phenylaminopyrimidines | Janus kinases (JAKs) | Not specified | nih.gov |

| 2,4-Dianilinopyrimidines | PfARK1, PfARK3, PfNEK3, PfPK9, PfPKB | Malaria | malariaworld.org |

| 2,4,5-Trisubstituted Pyrimidines | PfGSK3, PfPK6 | Malaria | acs.org |

Lipoxygenase Inhibition

Derivatives of the this compound scaffold have also been investigated as inhibitors of lipoxygenases (LOX). nih.govnih.gov These enzymes are involved in the biosynthesis of leukotrienes, which are inflammatory mediators. nih.gov Inhibition of 5-lipoxygenase (5-LO) is a therapeutic strategy for inflammatory diseases. nih.govnih.gov

Research has shown that certain 1-aryl-2H,4H-tetrahydro-1,2,4-triazin-3-ones, which can be considered related structures, are selective inhibitors of 5-LO. nih.gov Structure-activity relationship (SAR) studies of pyridazinone analogues have provided insights into the features that enhance inhibitory potency against 5-lipoxygenase. nih.gov

Cholinesterase, Tyrosinase, and Urease Inhibition

The structural framework of pyrimidine derivatives, including those related to this compound, has been utilized to develop inhibitors for other important enzymes.

Cholinesterase Inhibition: Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are key enzymes in the nervous system, and their inhibition is a strategy for treating Alzheimer's disease. nih.govnih.govmdpi.com Novel pyrimidine and pyridine (B92270) derivatives have been designed as dual-binding site inhibitors of cholinesterases, with some compounds exhibiting nanomolar inhibitory activity. nih.gov

Tyrosinase Inhibition: Tyrosinase is a copper-containing enzyme crucial for melanin (B1238610) production. researchgate.netnih.govnih.gov Its inhibitors are of interest for cosmetics and for preventing food browning. nih.gov While direct examples of this compound as a tyrosinase inhibitor are not prominent, the broader class of pyrimidine-containing compounds has been explored for this purpose.

Exploration as Molecular Probes for Biological Systems

Beyond their therapeutic potential as enzyme inhibitors, molecules based on the this compound scaffold are being explored as molecular probes to study biological systems.

Fluorescent Labeling and Bioimaging Applications

The photophysical properties of certain this compound derivatives make them suitable for use as fluorescent probes. These probes can be used to label specific cellular components or to visualize biological processes in real-time. While specific examples directly using the parent compound are limited in the provided context, the general principle of using such scaffolds for developing fluorescent tools is an active area of research.

Modulators of Cellular Processes

While direct experimental evidence detailing the activity of this compound as a modulator of cellular processes is not extensively documented in publicly available research, the foundational aminopyrimidine scaffold is a well-established pharmacophore in medicinal chemistry. Its derivatives have been extensively investigated and identified as potent modulators of various cellular targets, particularly protein kinases, which are crucial regulators of cell signaling, proliferation, and survival.

The biological activity of fused pyrimidine nuclei has been the subject of growing interest, with research revealing diversified pharmacological activities, including diuretic, antimicrobial, antifolate, and tyrosine kinase inhibitory effects. nih.gov The core structure of aminopyrimidine serves as a versatile template for the design of inhibitors that target the ATP-binding site of kinases.

For instance, derivatives of 4-phenylamino-3-quinolinecarbonitrile have been optimized as potent inhibitors of Src kinase, a non-receptor tyrosine kinase involved in cell growth and migration. nih.gov Optimization of the aniline (B41778) group and other substituents led to compounds with nanomolar inhibitory concentrations against the Src enzyme and efficacy in cellular models of Src-dependent proliferation. nih.gov One such analog demonstrated an IC₅₀ of 1.2 nM in a Src enzymatic assay and effectively inhibited tumor growth in xenograft models. nih.gov

Furthermore, the discovery of 4-(dihydropyridinon-3-yl)amino-5-methylthieno[2,3-d]pyrimidine derivatives as potent inhibitors of MAP kinase-interacting kinases (Mnks) highlights the adaptability of the aminopyrimidine scaffold. nih.gov Mnks are involved in oncogenesis through the phosphorylation of the eukaryotic initiation factor 4E (eIF4E). nih.gov Lead compounds from this series were shown to down-regulate phosphorylated eIF4E and induce apoptosis in leukemia cell lines. nih.gov

These examples underscore the potential of the this compound scaffold as a starting point for developing potent and selective modulators of cellular processes. The core structure possesses the key features for kinase binding, and further derivatization could lead to the discovery of novel therapeutic agents.

Table 1: Inhibitory Activity of Structurally Related Aminopyrimidine Derivatives

| Compound Class | Target Kinase | Key Findings | Reference |

|---|---|---|---|

| 4-Phenylamino-3-quinolinecarbonitriles | Src Kinase | Optimization led to an inhibitor with an IC₅₀ of 1.2 nM in enzymatic assays and in vivo tumor growth inhibition. | nih.gov |

| 4-(Dihydropyridinon-3-yl)amino-5-methylthieno[2,3-d]pyrimidines | Mnk (MAPK-interacting kinases) | Lead compounds down-regulate phosphorylated eIF4E and induce apoptosis in cancer cells. | nih.gov |

Precursors for Advanced Organic Synthesis in Biological Contexts

The chemical structure of this compound makes it a valuable precursor for the synthesis of more complex and biologically significant molecules. Its pyrimidine and benzonitrile moieties offer reactive sites for further chemical modifications, enabling the construction of diverse molecular architectures.

A prominent example of its utility is in the synthesis of the second-generation non-nucleoside reverse transcriptase inhibitor (NNRTI), Rilpivirine, which is used in the treatment of HIV-1. A key intermediate in the synthesis of Rilpivirine is 4-[(4-chloropyrimidin-2-yl)amino]benzonitrile . This chloro-derivative is synthesized from its corresponding hydroxylated precursor, 4-[(4-hydroxypyrimidin-2-yl)amino]benzonitrile , which can be prepared from 4-aminobenzonitrile (B131773). The synthesis involves the reaction of 4-[(4-chloropyrimidin-2-yl)amino]benzonitrile with (2E)-3-(4-amino-3,5-dimethylphenyl)prop-2-enenitrile hydrochloride. nih.gov Optimization of this synthesis has been a focus of research to improve yields and reduce reaction times for industrial production. nih.gov

The synthesis of the key intermediate, 4-[(4-chloropyrimidin-2-yl)amino]benzonitrile, has been approached through various routes. One method involves the reaction of 2-(methylthio)pyrimidin-4-ol (B48172) with 4-aminobenzonitrile to form 4-((4-hydroxypyrimidin-2-yl)amino)benzonitrile, which is then halogenated. pharmacompass.com Another approach starts from 1-(4-cyanophenyl)guanidine (B29434) and diethyl 2-(ethoxymethylene)malonate. nih.gov These synthetic strategies highlight the role of the aminobenzonitrile and pyrimidine precursors in building the core structure of Rilpivirine.

Beyond its role in the synthesis of established drugs, the 4-(pyrimidinylamino)benzonitrile scaffold is a versatile building block for creating novel heterocyclic compounds with potential biological activities. For example, novel pyrimidine derivatives linked to five-membered rings like pyrrole, pyrazole, and imidazole (B134444) have been synthesized from 4-aminobenzonitrile as a starting material. ajol.info These new molecular entities have been evaluated for their antimicrobial properties, demonstrating the utility of the precursor in generating libraries of compounds for biological screening. ajol.info

Table 2: Synthesis of Biologically Active Molecules from Pyrimidine Precursors

| Precursor | Target Molecule | Biological Context | Key Synthetic Step | Reference |

|---|---|---|---|---|

| 4-[(4-chloropyrimidin-2-yl)amino]benzonitrile | Rilpivirine | Anti-HIV (NNRTI) | Reaction with (2E)-3-(4-amino-3,5-dimethylphenyl)prop-2-enenitrile hydrochloride. | nih.gov |

| 4-Aminobenzonitrile | Novel pyrimidine-linked heterocycles | Antimicrobial agents | One-pot domino approach to link with pyrrole, pyrazole, or imidazole rings. | ajol.info |

| 2-(Methylthio)pyrimidin-4-ol and 4-Aminobenzonitrile | 4-((4-Hydroxypyrimidin-2-yl)amino)benzonitrile | Intermediate for Rilpivirine | Reaction under solvent-free conditions at high temperature. | pharmacompass.com |

Scaffold Hopping and Bioisosteric Replacement Strategies in Drug Discovery

The this compound framework represents a valuable starting point for scaffold hopping and bioisosteric replacement strategies in modern drug discovery. These approaches are employed to modify a known active molecule to improve its pharmacological properties, such as potency, selectivity, and pharmacokinetic profile, or to generate novel intellectual property.

Scaffold hopping involves replacing the central core of a molecule with a different, yet functionally similar, scaffold. This can lead to compounds with significantly different chemical structures but similar spatial arrangements of key interacting groups, allowing them to bind to the same biological target. The aminopyrimidine core of this compound is a well-established "privileged scaffold" in kinase inhibitor design. For example, a scaffold hopping strategy was successfully used to discover new 4-aminoquinazolines with antimycobacterial activity, inspired by the pharmacophoric features of known agents. Similarly, scaffold hopping from a trimethoxyaniline lead compound afforded 5,6,7-trimethoxyflavan derivatives as novel potential anticancer agents.

Bioisosteric replacement is a more focused strategy where a specific functional group or substituent is exchanged for another with similar physical or chemical properties, aiming to fine-tune the molecule's activity or properties. The nitrile group (-C≡N) on the benzonitrile ring of the title compound, for instance, is a common bioisostere for other functional groups and can be involved in key interactions with a biological target. Bioisosteric replacement is a powerful tool in medicinal chemistry, and its application can significantly alter a molecule's size, shape, electron distribution, and lipophilicity, thereby impacting its biological activity and selectivity.

The development of various kinase inhibitors often involves these strategies. For instance, the design of potent and selective inhibitors often starts from a known scaffold, like aminopyrimidine, and then explores different substituents and alternative core structures to optimize binding and cellular activity. This iterative process of synthesis and biological evaluation, guided by principles of scaffold hopping and bioisosteric replacement, is a cornerstone of modern medicinal chemistry.

Table 3: Examples of Scaffold Hopping and Bioisosteric Replacement in Drug Discovery

| Original Scaffold/Group | New Scaffold/Group | Therapeutic Area/Target | Strategy | Reference |

|---|---|---|---|---|

| Known Antimycobacterial Pharmacophores | 4-Aminoquinazoline | Antimycobacterial | Scaffold Hopping | |

| N-benzyl-3,4,5-trimethoxyaniline | 5,6,7-Trimethoxyflavan | Anticancer | Scaffold Hopping | |

| Methylthiopropionate fragment | Ethylthioacetate fragment | Anti-inflammatory | Bioisosteric Replacement |

Advanced Structural Characterization Techniques for Research Insights

X-ray Crystallography of Compound-Target Complexes for Mechanistic Elucidation

X-ray crystallography stands as a cornerstone technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. In the context of drug discovery, resolving the crystal structure of a compound bound to its biological target, such as a protein kinase, offers invaluable mechanistic insights. While a specific crystal structure of 4-(5-Pyrimidinylamino)benzonitrile complexed with a protein target is not publicly available, the principles of such an analysis can be understood from studies on analogous compounds.

For instance, the crystal structures of 7-(2-anilinopyrimidin-4-yl)-1-benzazepin-2-ones, which share the anilinopyrimidine core with this compound, have been determined in complex with Aurora A kinase. nih.gov These structures reveal key intermolecular interactions within the ATP binding pocket of the kinase. nih.gov The anilinopyrimidine moiety typically forms hydrogen bonds with the hinge region of the kinase, a critical interaction for inhibitory activity. nih.gov The benzonitrile (B105546) portion of the molecule would be expected to occupy a specific pocket within the active site, and its orientation would be precisely mapped.

Such crystallographic data would allow researchers to:

Visualize the binding mode: Identify the specific amino acid residues of the target protein that interact with the ligand.

Analyze intermolecular forces: Detail the hydrogen bonds, hydrophobic interactions, and van der Waals forces that contribute to binding affinity.

Explain structure-activity relationships (SAR): Correlate the structural features of the compound with its biological activity, guiding the design of more potent and selective analogs.

Provide a basis for computational modeling: The high-resolution structural data can be used to validate and refine computational docking and molecular dynamics simulations.

The determination of a co-crystal structure of this compound with its target would be a significant step in understanding its mechanism of action at a molecular level.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Conformation and Dynamics

¹H and ¹³C NMR Spectral Data of Related Compounds:

| Compound | Solvent | ¹H NMR (ppm) | ¹³C NMR (ppm) |

| Benzonitrile | CDCl₃ | 7.47 (t), 7.60 (d), 7.64 (d) | 112.2, 118.6, 128.9, 132.0, 132.6 |

| 4-Aminobenzonitrile (B131773) | CDCl₃ | 4.3 (s, NH₂), 6.65 (d), 7.38 (d) | Not specified |

| 4-Methylbenzonitrile | CDCl₃ | 2.42 (s, CH₃), 7.27 (d), 7.52 (d) | Not specified |

| 4-Chlorobenzonitrile | CDCl₃ | 7.47 (d), 7.61 (d) | 110.7, 117.9, 129.6, 133.3, 139.4 |

| 4-Methoxybenzonitrile | CDCl₃ | 3.86 (s, OCH₃), 6.95 (d), 7.58 (d) | 55.5, 103.9, 114.7, 119.2, 133.9, 162.8 |

| 4-Nitrobenzonitrile | CDCl₃ | 7.89 (d), 8.35 (d) | 116.7, 118.2, 124.2, 133.4, 150.0 |

| 4-[(4-Hydroxy-2-pyrimidinyl)amino]benzonitrile | DMSO-d₆ | Not specified | Not specified |

| 4-(1H-pyrrol-1-yl)benzonitrile | DMSO-d₆ | 6.36 (d), 7.55 (dd), 7.64 (dd), 7.72 (d) | 112.42, 112.45, 112.94, 118.15, 119.12, 121.87, 121.89, 130.15, 130.17, 140.79 |

Data compiled from various sources. rsc.orgajol.infochemicalbook.com

Analysis of Solution-State Conformation and Dynamics:

NMR techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) can be used to determine the through-space proximity of protons, providing information about the preferred conformation of the molecule in solution. For example, these experiments could reveal the rotational orientation of the pyrimidine (B1678525) ring relative to the benzonitrile ring.

Furthermore, relaxation time measurements (T₁ and T₂) and exchange spectroscopy (EXSY) can provide insights into the dynamic processes occurring in solution, such as the rate of rotation around the C-N amine bond and potential intermolecular interactions. These studies are crucial for understanding how the molecule behaves in a more biologically relevant environment compared to a solid crystal lattice.

Mass Spectrometry-Based Approaches for Complex Mixture Analysis and Metabolite Identification

Mass spectrometry (MS) is an indispensable tool for determining the molecular weight of a compound and for elucidating its structure through fragmentation analysis. In the context of drug development, MS, particularly when coupled with liquid chromatography (LC-MS/MS), is the gold standard for analyzing complex mixtures and identifying metabolites.

The metabolism of drugs containing a pyrimidine moiety is a complex process that can involve various enzymatic transformations in the body. nih.gov Common metabolic pathways for such compounds include oxidation, hydroxylation, and conjugation with molecules like glucuronic acid or sulfate (B86663) to increase their water solubility and facilitate excretion.

Hypothetical Metabolic Transformations of this compound:

| Transformation | Potential Metabolite Structure |

| Hydroxylation of the pyrimidine ring | A hydroxyl group is added to one of the carbon atoms of the pyrimidine ring. |

| Hydroxylation of the benzene (B151609) ring | A hydroxyl group is added to the benzene ring, likely at a position ortho or meta to the amino group. |

| N-Glucuronidation | A glucuronic acid molecule is attached to the secondary amine nitrogen. |

| Oxidation of the nitrile group | The nitrile group is hydrolyzed to a carboxylic acid. |

LC-MS/MS methods would be developed to detect and quantify this compound and its potential metabolites in biological matrices such as plasma, urine, and liver microsomes. The high sensitivity and specificity of techniques like multiple reaction monitoring (MRM) allow for the reliable measurement of these analytes even at very low concentrations. nih.gov By comparing the mass spectra of the parent compound with those of its metabolites, researchers can pinpoint the sites of metabolic modification. This information is critical for understanding the drug's pharmacokinetic profile and for identifying any potentially active or toxic metabolites. Mass spectrometry imaging (MSI) is another powerful technique that could be employed to visualize the distribution of the parent drug and its metabolites within tissue sections, providing valuable information on tissue penetration and localization. nih.gov

Spectroscopic Techniques for Elucidating Intermolecular Interactions (e.g., UV-Vis, Fluorescence, Circular Dichroism)

Spectroscopic techniques that measure the interaction of molecules with light are invaluable for studying intermolecular interactions.

UV-Vis Spectroscopy:

UV-Visible spectroscopy can be used to monitor changes in the electronic environment of this compound upon interaction with a target molecule. The pyrimidine and benzonitrile rings are chromophores that absorb UV light. Binding to a protein or other biomolecule can cause a shift in the absorption maximum (a bathochromic or hypsochromic shift) or a change in the molar absorptivity (hyperchromism or hypochromism). These changes can be used to determine binding constants and to gain initial insights into the nature of the interaction.

Fluorescence Spectroscopy:

Fluorescence spectroscopy is a highly sensitive technique for studying intermolecular interactions. Many aminopyrimidine derivatives exhibit fluorescence, and the characteristics of this fluorescence (intensity, wavelength of maximum emission, and lifetime) can be sensitive to the molecule's environment. nih.govacs.org For example, the binding of this compound to a protein could lead to a quenching or enhancement of its fluorescence. This phenomenon can be exploited to study binding affinity and kinetics. nih.gov Furthermore, techniques like Förster Resonance Energy Transfer (FRET) could be employed if the target protein has a suitable fluorescent amino acid (like tryptophan) or is labeled with a fluorescent probe.

Circular Dichroism (CD) Spectroscopy:

Circular Dichroism (CD) spectroscopy is used to study chiral molecules and their interactions. While this compound itself is achiral, its binding to a chiral macromolecule like a protein can induce a CD signal in the region of the ligand's absorption bands. This induced CD signal can provide information about the conformation of the bound ligand and its orientation within the chiral binding site. Additionally, CD can be used to monitor changes in the secondary structure of the protein target upon ligand binding.

Q & A

Q. What are the recommended synthetic routes for 4-(5-Pyrimidinylamino)benzonitrile and its derivatives?

- Methodological Answer : The compound can be synthesized via palladium-catalyzed cross-coupling reactions or nucleophilic substitution. For example, describes a process involving brominated intermediates and coupling with 4-cyanophenylamino groups. Derivatives are often prepared by modifying substituents on the pyrimidine or benzonitrile moieties (e.g., hydroxyl, methoxy, or halogen groups), as shown in , where yields ranged from 16% to 46% depending on substituents. Key steps include optimizing reaction time, temperature, and catalyst loading. Post-synthesis purification via column chromatography and characterization by H/C NMR and HRMS are critical for structural confirmation .

Q. What safety precautions are essential when handling this compound in laboratory settings?

- Methodological Answer : Avoid inhalation, skin contact, and eye exposure. Use PPE (gloves, goggles, lab coats) and work in a fume hood. Emergency measures include rinsing eyes with water for 15 minutes and washing skin with soap. Fire hazards involve toxic decomposition products (e.g., hydrogen cyanide), requiring water fog or CO extinguishers. Note that toxicity data may be incomplete (e.g., states "substances for R&D use only"), so treat all derivatives with caution .

Q. Which analytical techniques are most reliable for characterizing this compound?

- Methodological Answer : Use H/C NMR to confirm substituent positions and molecular symmetry ( ). HRMS validates molecular weight with <2 ppm error (). IR spectroscopy () and X-ray crystallography (if crystals form) provide additional structural insights. For purity, combine HPLC with UV-Vis or fluorescence detection, especially if the compound exhibits solvent-dependent emission ( ).

Advanced Research Questions

Q. How can researchers resolve discrepancies in spectroscopic data for this compound derivatives?

Q. What strategies optimize the yield of this compound derivatives in multi-step syntheses?

- Methodological Answer : Low yields (e.g., 22% in ) often stem from steric hindrance or unstable intermediates. Mitigation strategies include:

Q. How does the electronic structure of this compound influence its application in OLEDs?

- Methodological Answer : The compound’s TADF (thermally activated delayed fluorescence) properties depend on intramolecular charge transfer between the pyrimidine (electron-deficient) and benzonitrile (electron-withdrawing) groups. To evaluate OLED potential:

Q. What computational methods predict the reactivity of this compound in catalytic systems?

- Methodological Answer : Density Functional Theory (DFT) calculations can map frontier molecular orbitals (HOMO/LUMO) to identify reactive sites. For example:

- Calculate Fukui indices to predict nucleophilic/electrophilic regions.

- Simulate transition states for coupling reactions (e.g., Suzuki-Miyaura in ).

- Validate predictions with experimental kinetics (e.g., Arrhenius plots) .

Data Analysis and Contradiction Management

Q. How should researchers interpret conflicting toxicity data for this compound analogs?

- Methodological Answer : Discrepancies in toxicity profiles (e.g., vs. 4) may reflect structural variations or incomplete testing. To reconcile:

- Conduct in vitro assays (e.g., Ames test for mutagenicity).

- Compare logP values to assess bioaccumulation potential.

- Use QSAR models to predict toxicity based on substituent electronegativity and hydrophobicity .

Q. What experimental controls are critical when studying biological activity of this compound derivatives?

- Methodological Answer : Include positive/negative controls (e.g., known kinase inhibitors for anticancer assays). Account for solvent effects (e.g., DMSO cytotoxicity) by limiting concentrations to <1% v/v. Use LC-MS to confirm compound stability in biological media. For in vivo studies, monitor metabolites via F NMR if fluorinated analogs are used () .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.